![molecular formula C17H23FN6O B12232328 4-cyclopropyl-3-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12232328.png)
4-cyclopropyl-3-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-cyclopropyl-3-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluoropyrimidine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-3-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluoropyrimidine moiety, and the cyclopropyl group attachment. Common synthetic routes may involve:
Formation of Piperidine Ring: Starting from piperidine-4-carboxylic acid, the piperidine ring can be synthesized using various halogen derivatives.
Introduction of Fluoropyrimidine Moiety: The fluoropyrimidine group can be introduced using 6-ethyl-5-fluoropyrimidine as a precursor.
Cyclopropyl Group Attachment: The cyclopropyl group can be attached using cyclopropyl bromide under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-3-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-cyclopropyl-3-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Biological Research: It can be used as a tool compound to study the biological effects of fluoropyrimidine and piperidine derivatives.
Industrial Applications: The compound may have applications in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-3-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety may interact with nucleic acids or enzymes involved in DNA synthesis, while the piperidine ring may modulate receptor activity or enzyme function .
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- (2R,3S/2S,3R)-3-(4-Chloro-5-fluoro-6-pyrimidinyl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride
Uniqueness
4-cyclopropyl-3-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combination of a cyclopropyl group, a fluoropyrimidine moiety, and a piperidine ring. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds .
Properties
Molecular Formula |
C17H23FN6O |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-cyclopropyl-5-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C17H23FN6O/c1-3-13-14(18)16(20-10-19-13)23-8-6-11(7-9-23)15-21-22(2)17(25)24(15)12-4-5-12/h10-12H,3-9H2,1-2H3 |
InChI Key |
OTSFUEVTJLWIAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C)F |
Origin of Product |
United States |
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